5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione
描述
Systematic Nomenclature and Chemical Identification
The compound’s systematic nomenclature follows IUPAC guidelines, designating it as 5-bromo-1-methyl-1,3-diazinane-2,4-dione . Alternative names include 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione and 5-bromo-5,6-dihydro-1-methyluracil , reflecting variations in tautomeric forms and hydrogenation states.
Key Identifiers:
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 6327-97-5 | |
| Molecular Formula | C₅H₅BrN₂O₂ | |
| Molecular Weight | 205.01 g/mol | |
| SMILES | CN1C=C(Br)C(=O)NC1=O | |
| InChI Key | PIVKLKRNXWUHSD-UHFFFAOYSA-N |
The compound’s structure features a partially saturated pyrimidine ring with bromine at position 5 and a methyl group at position 1. X-ray crystallography data confirm the planar geometry of the heterocyclic core, with bond angles consistent with delocalized π-electron systems.
Historical Context of Brominated Pyrimidine Derivatives
Brominated pyrimidines have been studied since the early 20th century, with foundational work by Wheeler and Johnson (1907) on bromine’s reactivity with uracil. Their discovery of colored intermediates during bromination laid the groundwork for later synthetic applications.
Key Historical Milestones:
- 1940s–1950s : Johnson proposed mechanisms for dibromouracil formation, though later studies by Wang (1957) revealed discrepancies in decomposition pathways.
- 1970s : Advances in regioselective bromination enabled the synthesis of positional isomers like 5-bromo-1-methyl derivatives.
- 21st Century : Modern applications focus on antimicrobial and anticancer properties, as seen in studies evaluating pyrimidine analogs against HCT-116 and MCF-7 cell lines.
Brominated pyrimidines serve as precursors for nucleoside analogs and fluorescent probes, leveraging bromine’s electronegativity to modulate electronic properties.
Positional Isomerism in Halogenated Dihydropyrimidinediones
Positional isomerism significantly impacts the physicochemical and biological behavior of halogenated dihydropyrimidinediones. For 5-bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione, the bromine’s position dictates:
- Electrophilic reactivity : Bromine at position 5 enhances susceptibility to nucleophilic substitution compared to 6-bromo isomers.
- Tautomeric equilibria : The compound exists in keto-enol forms, influenced by solvent polarity and temperature.
Comparative Analysis of Isomers:
| Isomer | Bromine Position | Methyl Position | Key Properties |
|---|---|---|---|
| 5-Bromo-1-methyl derivative | 5 | 1 | Higher dipole moment (4.2 D) |
| 6-Bromo-1-methyl derivative | 6 | 1 | Reduced solubility in H₂O |
| 5-Bromo-3-methyl derivative | 5 | 3 | Altered hydrogen-bonding motifs |
Substituent positioning also affects intermolecular interactions. For instance, the 5-bromo-1-methyl isomer forms stronger π-stacking interactions in crystal lattices than its 6-bromo counterpart, as observed in PDBj Mine datasets.
属性
IUPAC Name |
5-bromo-1-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLGQCCNDHVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(=O)NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285496 | |
| Record name | MLS002608357 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-81-6 | |
| Record name | MLS002608357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608357 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-5,6-DIHYDRO-1-METHYLURACIL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione typically involves the bromination of 1-methyldihydropyrimidine-2,4(1h,3h)-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine-2,4-dione derivatives.
科学研究应用
5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of antiviral, anticancer, and antimicrobial agents.
Biological Research: It is used as a tool compound to investigate the biological pathways and molecular targets involved in various diseases.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex dihydropyrimidine derivatives with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the dihydropyrimidine ring play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Positional Isomerism : The 5-bromo-6-methyl isomer (CAS 7153-59-5) has a methyl group at position 6 instead of 1, leading to a 2 g/mol increase in molecular weight and distinct biological roles (e.g., NSC44129 in anticancer studies) .
- Halogen Substitution : Replacing bromine with iodine (e.g., compound 7a in ) improves antibacterial activity but may reduce metabolic stability due to iodine’s larger atomic radius.
Antibacterial Activity :
- Iodinated Analogs: Compounds 7a, 7c, and 7d (1-alkyl-5-iodopyrimidine-2,4-diones) showed 50% growth inhibition against B. catarrhalis at 0.128 mg/mL .
- Bromacil : Unlike the target compound, bromacil’s bulky 3-(1-methylpropyl) group confers herbicidal activity by inhibiting photosynthesis in plants .
Enzyme Inhibition :
- The 6-(aminomethyl)-5-bromo derivative (CAS 1781890-36-5) is hypothesized to inhibit α-amylase/α-glucosidase due to its NH₂ group, similar to pyrimidinedione derivatives reported in .
Melting Points :
- The target compound’s melting point is unspecified, but a structurally related analog (methyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) melts at 215–217°C, attributed to hydrogen bonding from the hydroxyl group .
生物活性
5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione, also known by its chemical formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological implications.
The compound's molecular weight is approximately 207.025 g/mol, with a density of 1.712 g/cm³. It is characterized by the presence of a bromine atom, which is often linked to enhanced biological activity in various chemical classes.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇BrN₂O₂ |
| Molecular Weight | 207.025 g/mol |
| Density | 1.712 g/cm³ |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, one study reported that derivatives based on this compound exhibited significant growth inhibition in breast (MCF-7) and lung (A-549) cancer cells, with IC50 values indicating potent activity (IC50 values ranging from 2.93 µM to 7.17 µM) .
Mechanism of Action:
The anticancer effects are believed to be mediated through several mechanisms:
- Induction of Apoptosis: The compound has been shown to increase apoptotic markers such as caspases-3 and -9.
- Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, thus inhibiting cancer cell proliferation .
- VEGFR-2 Inhibition: The compound also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target for anti-angiogenic therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the structure-activity relationship (SAR) of various derivatives of this compound. The findings indicated that modifications to the bromine and methyl groups significantly influenced cytotoxicity against MCF-7 cells. Compounds with additional functional groups showed enhanced activity compared to the parent compound .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition for several tested strains, suggesting its potential as a lead compound for developing new antibiotics .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione, and how can yield and purity be maximized?
- Methodology : Start with regioselective alkylation or condensation reactions using halogenated intermediates. For example, brominated aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) can undergo Biginelli-like cyclocondensation with urea derivatives. Optimize solvent choice (e.g., DMF or acetic acid) and catalysts (e.g., K₂CO₃) to improve yields. Post-synthesis purification via recrystallization (e.g., using DMSO-d6) enhances purity, as shown by elemental analysis matching theoretical values (C: 45.73% vs. 45.77% calc.) .
- Key Parameters : Reaction time (e.g., 6–12 hrs), temperature (80–100°C), and stoichiometric ratios (1:1.2 for aldehyde:urea).
Q. Which spectroscopic techniques are critical for confirming the structure of 5-bromo-1-methyldihydropyrimidine derivatives?
- Methodology :
- ¹H NMR : Identify methyl groups (δ 2.27 ppm, singlet) and aromatic protons (δ 6.74–7.27 ppm) .
- IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and NH stretches at ~3450 cm⁻¹ .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₃H₁₃N₂O₄Br) with <0.5% deviation .
Q. What safety protocols are essential when handling brominated dihydropyrimidines?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers away from ignition sources (e.g., sparks, open flames) .
- In case of exposure, consult a physician and provide the safety data sheet (SDS) for toxicity profiles (e.g., acute oral LD₅₀ data) .
Advanced Research Questions
Q. How can regioselectivity in alkylation reactions of dihydropyrimidine derivatives be controlled?
- Methodology : Use steric and electronic directing groups. For example, benzyl chlorides selectively alkylate the N1 position of 5-methyl-6-thiazolyl derivatives in DMF with K₂CO₃ as a base, avoiding competing O-alkylation . Monitor reaction progress via TLC and confirm regiochemistry via NOESY NMR.
Q. What computational strategies aid in designing novel derivatives with enhanced bioactivity?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states.
- Machine Learning : Train models on existing datasets (e.g., IC₅₀ values) to predict substituent effects on antimicrobial activity .
- Case Study : ICReDD’s approach combines computation and experiment to reduce reaction development time by 50% .
Q. How should conflicting biological activity data (e.g., antimicrobial vs. anticancer) be interpreted for brominated dihydropyrimidines?
- Resolution Strategy :
- Compare assay conditions (e.g., bacterial strains: Staphylococcus aureus vs. cancer cell lines).
- Evaluate substituent effects: Bromo groups enhance electrophilicity, improving DNA intercalation (anticancer), while thiazole moieties boost membrane disruption (antimicrobial) .
Q. What role does X-ray crystallography play in resolving structural ambiguities in dihydropyrimidine derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
